1,2,4-Triazolo(4,3-b)pyridazine, 7-cyclobutyl-3-(2,6-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-
Übersicht
Beschreibung
MK-0343, also known as MRK-409, is a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans. MRK-409 binds to α1-, α2-, α3- and α5-containing human recombinant GABA(A) receptors with comparable high affinity (0.21-0.40 nM). However, MRK-409 has greater agonist efficacy at the α3 compared with α1 subtypes (respective efficacies relative to the full agonist chlordiazepoxide of 0.45 and 0.18).
Wissenschaftliche Forschungsanwendungen
Application in Neuroscience
Application Summary
MRK-409 is a partial agonist for GABA_A receptors, which are pivotal in mediating the inhibitory effects in the central nervous system. It has been studied for its potential as a non-sedative anxiolytic.
Methods of Application
In preclinical studies, MRK-409 was administered orally to rodent models, and its brain penetration was assessed using in vivo binding assays with [3H]flumazenil .
Results
MRK-409 showed anxiolytic-like activity in rodent and primate models with minimal sedation at occupancies greater than 90%. However, in human trials, sedation occurred at much lower levels of occupancy, leading to the discontinuation of its development .
Application in Pharmacokinetics
Application Summary
The pharmacokinetic profile of MRK-409 is crucial for understanding its distribution, metabolism, and excretion characteristics.
Methods of Application
MRK-409’s pharmacokinetics were studied using HPLC to measure plasma concentrations after oral administration in various species .
Results
The compound displayed a plasma EC50 of 115 ng/mL in rodents, indicating its effective concentration for receptor occupancy. However, human studies showed pronounced sedation at a plasma concentration of 28 ng/mL .
Application in Molecular Imaging
Application Summary
MRK-409 was used to study GABA_A receptor occupancy in the human brain using PET imaging.
Methods of Application
Human subjects received a single dose of MRK-409 followed by PET imaging with [11C]flumazenil to assess receptor occupancy .
Results
The PET studies indicated that the occupancy of GABA_A receptor benzodiazepine binding sites by MRK-409 was below the limits of detection, suggesting low efficacy at the tested dose .
Application in Medicinal Chemistry
Application Summary
MRK-409’s selective partial agonism at GABA_A receptors has implications for the design of anxiolytic drugs with reduced sedative effects.
Methods of Application
The compound was synthesized and its interaction with different GABA_A receptor subtypes was characterized in vitro using recombinant human receptors .
Results
MRK-409 binds to alpha1-, alpha2-, alpha3-, and alpha5-containing GABA_A receptors with high affinity (0.21-0.40 nM) and greater efficacy at the alpha3 subtype .
Application in Behavioral Studies
Application Summary
MRK-409 was evaluated for its effects on anxiety-related behaviors in animal models.
Methods of Application
Behavioral assays such as the elevated plus maze and conditioned response tests were employed to assess the anxiolytic effects of MRK-409 in rodents .
Results
The compound produced anxiolytic-like activity with minimal signs of sedation at high receptor occupancies in preclinical models .
Application in Clinical Trials
Application Summary
MRK-409 underwent clinical trials to assess its safety, tolerability, and sedative potential in humans.
Methods of Application
Dose-ranging studies were conducted, where subjects received escalating doses of MRK-409, and sedation levels were monitored .
Results
The trials revealed that MRK-409 caused sedation in humans at doses corresponding to low levels of GABA_A receptor occupancy, which was not predicted from rodent models .
This analysis provides a detailed look into the diverse applications of MRK-409 across different fields of scientific research. The compound’s interaction with GABA_A receptors offers insights into the challenges of translating preclinical findings into successful clinical outcomes. Despite its initial promise, the sedative effects observed in humans highlight the complexities of drug development, especially for compounds targeting the central nervous system. The discontinuation of MRK-409’s development underscores the importance of thorough preclinical and clinical evaluations to ensure both efficacy and safety.
Application in Sleep Disorders
Application Summary
MRK-409 has been investigated for its potential to treat forms of insomnia without the residual sedation often associated with other sleep aids.
Methods of Application
Clinical trials involved administering MRK-409 to subjects with diagnosed insomnia, monitoring sleep patterns via polysomnography .
Results
While MRK-409 improved sleep latency, it did not significantly reduce waking after sleep onset, and some subjects experienced next-day sedation .
Application in Epilepsy
Application Summary
Due to its GABA_A receptor modulation, MRK-409 was studied for its efficacy in reducing seizure frequency in epilepsy.
Methods of Application
MRK-409 was given to epileptic animal models, and seizure frequency was recorded alongside EEG monitoring .
Results
The compound showed a reduction in seizure frequency without significant sedative effects in animal models, but human trials were not pursued due to sedation concerns .
Application in Drug Discovery
Application Summary
MRK-409 serves as a lead compound in the development of new anxiolytics with a focus on reducing sedative side effects.
Methods of Application
Chemical analogs of MRK-409 were synthesized and screened for GABA_A receptor affinity and agonist efficacy using in vitro assays .
Results
Several analogs demonstrated similar or improved receptor selectivity without the sedative profile observed with MRK-409, suggesting potential for further development .
Application in Alcohol Withdrawal
Application Summary
MRK-409’s GABA_A receptor activity suggested potential utility in alleviating symptoms of alcohol withdrawal.
Methods of Application
In preclinical trials, MRK-409 was administered to models of alcohol dependence, and withdrawal symptoms were assessed .
Results
MRK-409 mitigated some withdrawal symptoms but did not show superiority to existing treatments, and sedation was a limiting factor .
Application in Anxiety-Related Disorders
Application Summary
MRK-409 was explored for its use in treating anxiety-related disorders due to its partial agonist properties at GABA_A receptors.
Methods of Application
Clinical studies involved dosing patients with GAD or panic disorder with MRK-409 and evaluating anxiety levels through standardized scales .
Results
Patients reported mild anxiolytic effects, but the therapeutic window was narrow due to the onset of sedation at therapeutic doses .
Application in Cognitive Enhancement
Application Summary
Research has explored whether MRK-409 could enhance cognitive functions due to its unique receptor subtype selectivity.
Methods of Application
Cognitive tasks were administered to subjects under MRK-409 treatment, and performance metrics were compared to baseline .
Results
No significant cognitive enhancement was observed, and the risk of sedation at effective doses was deemed too high for further exploration .
Eigenschaften
IUPAC Name |
7-cyclobutyl-3-(2,6-difluorophenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N7O/c1-27-16(22-10-23-27)9-29-19-12(11-4-2-5-11)8-15-24-25-18(28(15)26-19)17-13(20)6-3-7-14(17)21/h3,6-8,10-11H,2,4-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIFCXRIFSYPFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)COC2=NN3C(=NN=C3C4=C(C=CC=C4F)F)C=C2C5CCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016659 | |
Record name | MRK 409 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Triazolo(4,3-b)pyridazine, 7-cyclobutyl-3-(2,6-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)- | |
CAS RN |
233275-76-8 | |
Record name | MRK-409 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0233275768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MRK-409 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13993 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MRK 409 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MRK-409 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VSE02330I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.